Diniconazole is a broad-spectrum fungicide belonging to the triazole class of chemicals. Its chemical structure is characterized by the presence of a vinyltriazole moiety, specifically identified as (R)-(E)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol. This compound is primarily utilized in agriculture to manage various fungal diseases in crops by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes .
Diniconazole acts as a sterol biosynthesis inhibitor (SBI) fungicide. It specifically targets 14α-demethylase, an enzyme crucial for ergosterol synthesis in fungal cells. Ergosterol is a vital component of the fungal cell wall, providing rigidity and structure. By inhibiting its production, diniconazole disrupts the integrity of the fungal cell wall, leading to cell death.
Diniconazole's primary mechanism of action involves the inhibition of cytochrome P450-dependent 14α-demethylation, a crucial step in ergosterol biosynthesis. This inhibition disrupts the formation of ergosterol, leading to compromised cell membrane integrity and ultimately resulting in fungal cell death . Additionally, studies have shown that diniconazole undergoes heterogeneous oxidation reactions when exposed to hydroxyl radicals and ozone, which can affect its environmental persistence and degradation kinetics .
The biological activity of diniconazole is significant in agricultural settings. It effectively controls a wide range of fungal pathogens affecting crops such as fruits, vegetables, and ornamental plants. Its efficacy stems from its ability to inhibit fungal growth by disrupting cellular processes critical for survival. The compound has demonstrated a biological half-life of approximately 6.2 days in plant tissues, indicating its moderate persistence in the environment .
Diniconazole can be synthesized through several methods, typically involving the reaction of appropriate starting materials under controlled conditions. A common synthesis route includes:
These methods allow for scalable production while maintaining the compound's efficacy and stability.
Diniconazole is widely used in agriculture for its antifungal properties. Its applications include:
Studies on diniconazole interactions have revealed insights into its environmental behavior and biological effects. For instance:
Diniconazole shares structural similarities with other triazole fungicides but exhibits unique characteristics that distinguish it from its peers. Below is a comparison with similar compounds:
| Compound Name | Structure Type | Mechanism of Action | Unique Features |
|---|---|---|---|
| Tebuconazole | Triazole | Inhibits ergosterol biosynthesis | More effective against specific fungal strains |
| Metconazole | Triazole | Inhibits demethylation process | Broader spectrum but less persistent |
| Propiconazole | Triazole | Disrupts ergosterol synthesis | Higher toxicity levels in certain environments |
Diniconazole's unique combination of efficacy against a broad spectrum of fungi and moderate environmental persistence makes it a valuable tool in agricultural pest management strategies.
Diniconazole, a systemic triazole fungicide, was first developed through collaborative efforts between Sumitomo Chemical and Chevron Chemical Company. Introduced commercially in 1983, it emerged as part of the conazole class of fungicides, characterized by their ability to inhibit ergosterol biosynthesis in fungi. The compound’s development aimed to address agricultural needs for broad-spectrum disease control, particularly in cereals and horticultural crops.
Structurally, diniconazole [(E)-(RS)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol] features a chiral center, leading to two enantiomers: the (R)-isomer (diniconazole-M) and the (S)-isomer. The racemic mixture (diniconazole) and its enantiopure form (diniconazole-M) were both commercialized, with the latter showing enhanced fungicidal activity in certain applications.
Diniconazole’s regulatory status varies significantly across regions:
In the EU, diniconazole-M residues are monitored under Regulation (EU) No 1317/2013, despite its lack of authorization. The U.S. maintains tolerances for diniconazole residues in crops such as bananas and peanuts, with limits ranging from 0.01 to 0.05 mg/kg.
As a member of the triazole fungicides, diniconazole inhibits the cytochrome P450 enzyme CYP51, disrupting ergosterol synthesis—a critical component of fungal cell membranes. Within the triazole family, it occupies a niche role due to its unique structural features:
Globally, triazole fungicides account for 4.4% of the agrochemical market, with diniconazole contributing to disease management in cereals, vines, and ornamentals. Its use has declined in regions like the EU due to regulatory restrictions, but it remains prevalent in Asia and South America.
Diniconazole is synthesized via a three-step process:
The final product is typically recrystallized from ethanol, yielding colorless crystals with a melting point of 134–156°C.
The (R)-enantiomer (diniconazole-M) exhibits superior fungicidal activity compared to the (S)-form, attributed to enhanced binding affinity to CYP51. X-ray crystallography confirms distinct dihedral angles between the triazole and dichlorophenyl groups in each enantiomer, influencing molecular interactions.
Diniconazole controls diseases across diverse crops:
As with other triazoles, resistance risks necessitate rotational use with non-DMI fungicides. Diniconazole’s unique stereo-configuration provides partial activity against some triazole-resistant strains.
Maximum residue limits (MRLs) for diniconazole (sum of isomers) are enforced in regions like the U.S. and China, with routine monitoring under programs such as the EU’s MACP.
Diniconazole is systematically named according to IUPAC nomenclature as (1E)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol [10] [12] [14]. The compound is registered under the Chemical Abstracts Service number 83657-24-3 [9] [14] [15]. Alternative IUPAC nomenclature includes the more detailed stereochemical designation (E)-(RS)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-pent-1-en-3-ol, which explicitly indicates the geometric configuration around the double bond [17] [23].
The compound exists as stereoisomers due to the presence of both a chiral carbon center and geometric isomerism around the double bond [10] [13]. The complete stereochemical description includes both R and S enantiomers, with the E-configuration being the predominant geometric isomer found in commercial formulations [24] [25].
The molecular structure of diniconazole contains several distinctive structural features that define its chemical properties and biological activity [9] [14]. The molecule consists of a substituted phenyl ring bearing two chlorine atoms at the 2,4-positions, connected through an alkene linkage to a complex side chain containing a triazole heterocycle [15] [16].
The dichlorophenyl moiety serves as the aromatic component, with chlorine substituents providing electron-withdrawing characteristics that influence the overall electronic properties of the molecule [14] [15]. The 1,2,4-triazole ring system represents the key pharmacophoric element, positioned at the 2-position of the pentenol chain [9] [17]. This triazole functionality is essential for the compound's mechanism of action as a sterol biosynthesis inhibitor [9].
The pentenol side chain features a tertiary alcohol group at the 3-position and two methyl substituents at the 4-position, creating a quaternary carbon center [10] [14]. The E-configuration of the double bond between positions 1 and 2 establishes the spatial relationship between the dichlorophenyl group and the triazole-containing side chain [12] [13].
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇Cl₂N₃O |
| Molecular Weight | 326.22 g/mol |
| Exact Mass | 325.074868 |
| Elemental Composition | Carbon: 55.22%, Hydrogen: 5.25%, Chlorine: 21.74%, Nitrogen: 12.88%, Oxygen: 4.91% |
The molecular weight of diniconazole is consistently reported as 326.22 grams per mole across multiple sources [10] [15] [16]. The exact mass, determined through high-resolution mass spectrometry, is 325.074868 atomic mass units [10] [13]. The elemental composition reflects the presence of 15 carbon atoms, 17 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, and 1 oxygen atom within the molecular structure [9] [14] [15].
Diniconazole exhibits characteristic thermal properties that reflect its crystalline nature and molecular structure [11] [15] [17]. The melting point range is consistently reported as 134-156°C, indicating the compound exists as a crystalline solid at room temperature [11] [15] [17]. This relatively broad melting range may be attributed to the presence of multiple stereoisomers or polymorphic forms in technical-grade material [15].
The boiling point of diniconazole is predicted to be 501.1±60.0°C at standard atmospheric pressure [15] [16]. This high boiling point reflects the compound's substantial molecular weight and intermolecular interactions, particularly hydrogen bonding involving the tertiary alcohol group and potential π-π interactions between aromatic systems [15].
| Solvent | Solubility | Temperature |
|---|---|---|
| Water | 4 mg/L | 25°C |
| Dimethyl sulfoxide | 100.0 mg/mL | Not specified |
| Methanol | 95 mg/kg | 25°C |
| Hexane | 700 mg/kg | 25°C |
Diniconazole demonstrates limited aqueous solubility, with water solubility reported as 4 mg/L at 25°C [11] [15] [17]. This low water solubility is characteristic of the compound's lipophilic nature, as evidenced by its high partition coefficient [1] [11]. The compound shows significantly higher solubility in organic solvents, with dimethyl sulfoxide providing the highest solubility at 100.0 mg/mL [15].
The partition coefficient (LogP) of diniconazole is 4.3 at 25°C, indicating strong lipophilic character and tendency to partition into organic phases rather than aqueous environments [11] [17]. The predicted pKa value of 12.89±0.20 suggests that diniconazole exists predominantly in its neutral form under normal environmental pH conditions [15].
The density of diniconazole is reported as 1.32 g/cm³, indicating the compound is denser than water [11] [15] [17]. This physical property influences the compound's behavior in formulation and environmental fate processes [1].
Vapor pressure measurements demonstrate the compound's low volatility characteristics. At 20°C, the vapor pressure is 2.93 mPa, increasing to 4.9 mPa at 25°C [11] [15] [17]. These low vapor pressure values indicate that diniconazole has minimal tendency to volatilize under normal environmental conditions, contributing to its persistence in soil and water systems [1].
| Analytical Technique | Key Spectral Data |
|---|---|
| LC-MS/MS | Precursor ion: m/z 326.1 [M+H]⁺; Product ions: m/z 70.2, 159.1 |
| GC-MS | Base peak: m/z 70.040; Molecular ion: m/z 326.083 |
| UV Absorption | λmax at 254 nm (chiral separation), 255 nm (conjugate) |
| Retention Time | 5.5 minutes (LC-MS/MS) |
Mass spectrometric analysis reveals characteristic fragmentation patterns for diniconazole [8] [14]. In liquid chromatography-tandem mass spectrometry, the protonated molecular ion appears at m/z 326.1, with major product ions at m/z 70.2 and 159.1 used for quantitation and qualification respectively [8]. Gas chromatography-mass spectrometry shows a base peak at m/z 70.040 and molecular ion at m/z 326.083 [14].
Ultraviolet absorption spectroscopy demonstrates characteristic absorption at 254 nm, which is utilized in chiral separation methods [19] [21]. When conjugated to carrier proteins for immunoassay development, the compound exhibits a blue-shifted absorption maximum at 255 nm compared to unconjugated protein [20] [21].
Diniconazole demonstrates good stability under normal hydrolytic conditions, with the compound being well-stable in normal conditions according to safety data sheet information [11]. The triazole ring system and ether linkages within the molecule contribute to its hydrolytic stability across a range of pH conditions [7]. However, specific quantitative data regarding hydrolysis rates at different pH values were not extensively documented in the available literature sources.
The compound's stability profile indicates resistance to hydrolytic degradation under typical environmental pH ranges, contributing to its persistence characteristics in aqueous systems [1]. This stability is attributed to the robust nature of the triazole heterocycle and the lack of easily hydrolyzable functional groups such as esters or amides [11].
Photodegradation represents a significant degradation pathway for diniconazole under environmental conditions [15]. When exposed to ultraviolet light at 254 nm, the compound undergoes rapid photoisomerization, with the Z-isomer being formed after 15 minutes of irradiation [15]. Extended exposure for 5 hours results in 90% isomerization of the material [15].
Under simulated sunlight conditions, diniconazole applied as a thin film on glass plates shows substantial degradation, with 70% of the applied material disappearing after 5 days of exposure [15]. The photodegradation half-life (DT₅₀) in sunlight is reported as 2.5 days [15]. Major photodegradation products include the Z-isomer and oxidation products formed through photooxidation of the tertiary alcohol group to carbonyl compounds [15].
When irradiated in methanol solution using high-pressure mercury lamps for 8 hours, diniconazole produces three major and seven minor photoproducts [15]. The major photoproduct is identified as the Z-isomer, while other significant products result from photooxidation of the alcohol functional group [15].
| Temperature (°C) | Loss after 3 hours (%) | Loss after 12 hours (%) | Loss after 144 hours (%) |
|---|---|---|---|
| 35 | 4.29 | 16.23 | 54.22 |
| 40 | 9.97 | 23.07 | 66.99 |
| 45 | 14.92 | 44.35 | Not specified |
| 50 | 19.78 | 59.87 | Not specified |
Thermal decomposition studies reveal that diniconazole degradation is positively correlated with both temperature and exposure duration [5]. At 35°C, the compound shows 4.29% loss after 3 hours of exposure, increasing to 54.22% loss after 144 hours [5]. Higher temperatures accelerate the degradation process significantly, with 19.78% loss observed after just 3 hours at 50°C [5].
The thermal degradation pattern demonstrates first-order kinetics, with degradation rates increasing exponentially with temperature [5]. At moderate temperatures (35-40°C), the compound shows relatively slow degradation over short time periods, but substantial losses occur during extended exposure [5]. At elevated temperatures (45-50°C), rapid degradation occurs within the first 12 hours of exposure [5].
Diniconazole [(Electronic)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol] exhibits Electronic/Zeta isomerism due to the presence of a carbon-carbon double bond in its molecular structure [1] [2]. The compound possesses one Electronic/Zeta center, creating two distinct geometric isomers that differ in the spatial arrangement of substituents around the double bond [3].
The Electronic-isomer represents the thermodynamically stable form of diniconazole, characterized by the (Electronic)-configuration where the 2,4-dichlorophenyl and 1H-1,2,4-triazol-1-yl substituents are positioned on opposite sides of the double bond [1] [2]. This configuration allows for optimal spatial arrangement minimizing steric hindrance between the bulky aromatic substituents.
In contrast, the Zeta-isomer adopts a (Zeta)-configuration with the same substituents positioned on the same side of the double bond [4]. This arrangement creates significant steric strain due to the proximity of the 2,4-dichlorophenyl and triazolyl moieties, resulting in reduced thermodynamic stability compared to the Electronic-isomer [4].
| Property | Electronic-Isomer | Zeta-Isomer |
|---|---|---|
| Molecular Formula | C15H17Cl2N3O [3] | C15H17Cl2N3O [3] |
| Configuration | (Electronic)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol [1] [2] | (Zeta)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol [4] |
| Thermal Stability | Higher stability [4] | Lower stability [4] |
| Photostationary State Ratio | Approximately 60% [4] | Approximately 40% [4] |
The conformational analysis of diniconazole Electronic/Zeta isomers reveals distinct structural characteristics that influence their relative stability and photochemical behavior. Crystal structure analysis demonstrates that the Electronic-isomer adopts an extended conformation with specific dihedral angles between the triazole and benzene rings measuring 9.4(2)° and 35.0(2)° [5] [6].
The Electronic-isomer exhibits a more planar molecular geometry, allowing for optimal π-electron delocalization across the aromatic systems [4]. This extended conformation facilitates intermolecular hydrogen bonding interactions through Oxygen-Hydrogen···Nitrogen contact patterns in the crystal lattice [6]. The crystallographic data indicates that the Electronic-isomer crystallizes in the P-1 triclinic space group [6].
The Zeta-isomer adopts a significantly different compact conformation due to steric constraints imposed by the syn-arrangement of the bulky 2,4-dichlorophenyl and 1,2,4-triazolyl substituents [4]. This conformational restriction forces the molecule into a non-planar geometry, disrupting effective π-conjugation and resulting in intramolecular interactions that further destabilize the structure [4].
| Parameter | Electronic-Isomer | Zeta-Isomer |
|---|---|---|
| Dihedral Angle (triazole-benzene ring) | 9.4(2)° and 35.0(2)° [5] [6] | Sterically hindered [4] |
| Crystal Structure Space Group | P-1 (triclinic) [6] | Not determined |
| Molecular Conformation | Extended conformation [4] | Compact conformation [4] |
| Hydrogen Bonding Pattern | Oxygen-Hydrogen···Nitrogen intermolecular bonds [6] | Intramolecular interactions [4] |
The thermodynamic analysis of diniconazole Electronic/Zeta isomers reveals a clear stability hierarchy favoring the Electronic-configuration. The Electronic-isomer represents the thermodynamically favored form due to reduced steric hindrance and optimized electronic interactions [4].
Photoisomerization studies demonstrate that under ultraviolet irradiation (wavelength >250 nanometers), diniconazole undergoes Electronic/Zeta isomerization with the photostationary state reaching an approximate ratio of 60:40 (Electronic:Zeta) [4]. This equilibrium composition reflects the relative thermal stabilities of the two isomers, with the Electronic-form predominating even under photochemical conditions.
The thermal reversion process from Zeta to Electronic isomer occurs spontaneously in the absence of light, driven by the thermodynamic preference for the more stable Electronic-configuration [4]. Kinetic studies indicate that the Zeta-isomer possesses a lower thermal isomerization barrier compared to the Electronic-isomer, facilitating rapid thermal equilibration toward the thermodynamically stable form [4].
Molecular orbital calculations reveal that the Zeta-isomer experiences destabilization through steric compression between the 2,4-dichlorophenyl and triazolyl moieties positioned on the same side of the double bond [4]. This steric strain manifests as increased molecular energy and reduced conformational flexibility.
The photoisomerization quantum yield differs significantly between the two isomers, with the Zeta-form exhibiting higher photochemical efficiency for Electronic→Zeta conversion compared to the reverse process [4]. This phenomenon results from the distinct electronic transition characteristics and excited-state potential energy surfaces of each isomer.
Diniconazole possesses one chiral center at the tertiary alcohol carbon, creating two enantiomeric forms designated as Rectus-(-)-diniconazole and Sinister-(+)-diniconazole [1] [2]. These enantiomers exhibit distinct stereochemical configurations and display significant differences in their biological activities and pharmacokinetic properties.
The absolute configuration has been confirmed through various analytical methods, with the Rectus-enantiomer corresponding to the (1Electronic,3Rectus)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol configuration [7]. The Sinister-enantiomer adopts the corresponding (1Electronic,3Sinister)-configuration [8].
Diniconazole-M represents the Rectus-(-)-enantiomer of diniconazole and serves as the active component with enhanced fungicidal properties [7] [9]. This enantiomer demonstrates significantly superior biological activity compared to its Sinister-counterpart, leading to its development as an enriched formulation for agricultural applications [10].
The pharmacokinetic profile of Rectus-(-)-diniconazole reveals distinct characteristics that contribute to its enhanced efficacy. Studies in rabbit models demonstrate a half-life of 7.06 ± 3.35 hours for the Rectus-enantiomer, which is notably longer than that observed for the Sinister-isomer [11]. This extended half-life results in prolonged exposure and enhanced therapeutic effectiveness.
Stereoselective metabolism plays a crucial role in the disposition of diniconazole enantiomers. The Rectus-enantiomer exhibits preferential binding to cytochrome P450 14α-demethylase (CYP51), the target enzyme responsible for ergosterol biosynthesis in fungal organisms [1]. Biochemical studies demonstrate that Rectus-(-)-diniconazole forms more stable enzyme-inhibitor complexes compared to the Sinister-enantiomer [1].
The bioaccumulation characteristics of Rectus-diniconazole show concentration-dependent behavior with bioaccumulation factors ranging from 1.78 to 6.60 across different exposure levels [12]. Environmental degradation studies in fruit matrices reveal degradation half-lives ranging from 5.3 to 7.9 days for the Rectus-enantiomer [13] [14].
| Property | Rectus-(-)-Diniconazole Value | Reference |
|---|---|---|
| Half-life (hours) | 7.06 ± 3.35 [11] | Citation 21 |
| Fungicidal Activity | Higher than Sinister-isomer [15] [10] | Citations 22, 33 |
| Bioaccumulation Factor | 1.78-6.60 [12] | Citation 36 |
| Degradation Half-life in Fruits | 5.3-7.9 days [13] [14] | Citations 27, 39 |
| CYP51 Binding Affinity | Higher than Sinister-isomer [1] | Citation 1 |
The development of enantioselective analytical methods for diniconazole has been essential for studying its stereochemical behavior and optimizing its therapeutic applications. Multiple chromatographic and electrophoretic techniques have been established to achieve baseline separation of the enantiomers.
High Performance Liquid Chromatography employing chiral stationary phases represents the most widely utilized approach for diniconazole enantiomer separation. The Lux i-Amylose-3 column demonstrates excellent enantioselectivity with a selectivity factor of α = 1.41 under reversed-phase conditions using water with 5 millimolar ammonium acetate plus 0.05% formic acid/acetonitrile (35:65) as the mobile phase [16] [17]. Chiralcel OD and Chiralcel OJ columns have also proven effective for normal-phase separations, providing resolutions ranging from 1.23 to 15.2 [18].
Supercritical Fluid Chromatography offers rapid and efficient enantiomer separation with ChromegaChiral CCS stationary phase providing the highest resolution among tested phases [15] [19]. Optimization studies demonstrate that this system achieves excellent separation in less than 4.5 minutes with resolution values of 2.84-6.98 using carbon dioxide with isopropanol or methanol co-solvents [15] [19].
Liquid Chromatography-Tandem Mass Spectrometry methods have been developed using Chiralpak IC columns for stereoselective pharmacokinetic studies [20]. These methods achieve baseline separation with resolution values of 1.67-2.14 using acetonitrile and aqueous ammonium hydrogen carbonate mobile phases [21].
Cyclodextrin-Modified Micellar Electrokinetic Chromatography provides an alternative approach using hydroxypropyl-β-cyclodextrin and hydroxypropyl-γ-cyclodextrin as chiral selectors [22] [23] [24]. This technique achieves resolution values ranging from 1.1 to 15.9 in phosphate buffer systems containing sodium dodecyl sulfate with methanol and acetonitrile modifiers [22] [23].
| Method | Chiral Stationary Phase/Selector | Resolution (Rs) | Analysis Time (min) | Reference |
|---|---|---|---|---|
| High Performance Liquid Chromatography | Chiralcel OD, Chiralcel OJ, Lux i-Amylose-3, ChromegaChiral CCS [16] [17] [18] | 1.23-15.2 [18] | 10-30 [18] | Citations 41, 44, 50 |
| Supercritical Fluid Chromatography | ChromegaChiral CCA, ChromegaChiral CCS [15] [19] | 2.84-6.98 [15] [19] | 4.5-12.5 [15] [19] | Citations 22, 38 |
| Liquid Chromatography-Tandem Mass Spectrometry | Chiralpak IC, bridged bis(β-cyclodextrin)-bonded phase [20] [21] | 1.67-2.14 [21] | 15-30 [21] | Citations 25, 48 |
| Cyclodextrin-Modified Micellar Electrokinetic Chromatography | Hydroxypropyl-β-CD, Hydroxypropyl-γ-CD, Carboxymethylated-γ-CD [22] [23] [24] | 1.1-15.9 [22] [23] | 10-25 [22] [23] | Citations 26, 32, 42 |
The stereochemical configuration of diniconazole enantiomers profoundly influences their biological activities, with each enantiomer exhibiting distinct pharmacological profiles. This enantioselective behavior results from differential interactions with biological targets and metabolic enzymes.
Fungicidal activity demonstrates marked stereoselectivity, with Rectus-(-)-diniconazole exhibiting significantly higher potency than the Sinister-(+)-enantiomer [15] [10]. Studies using Gibberella fujikuroi demonstrate that the Rectus-isomer shows potent antifungal activity at concentrations greater than 10⁻⁵ molar, whereas the Sinister-isomer exhibits no effect on fungal growth even at 10⁻⁴ molar [25]. This 10-fold difference in potency reflects the stereospecific binding to the target enzyme cytochrome P450 14α-demethylase [1].
The mechanism of action involves stereoselective inhibition of ergosterol biosynthesis, with the Rectus-enantiomer demonstrating superior binding affinity to the active site of CYP51 [1]. Biochemical studies reveal that Rectus-(-)-diniconazole forms stable complexes with both ferric and ferrous forms of the cytochrome, effectively interfering with carbon monoxide binding [1]. In contrast, the Sinister-(+)-enantiomer shows weaker enzyme interaction and does not significantly interfere with carbon monoxide binding [1].
Plant growth regulation activity exhibits the opposite stereoselectivity pattern, with Sinister-(+)-diniconazole displaying higher activity than the Rectus-enantiomer [15]. This differential activity profile suggests distinct molecular targets and mechanisms for the growth regulatory effects compared to the antifungal activity.
Pharmacokinetic differences between enantiomers contribute significantly to their distinct biological effects. The Rectus/Sinister-enantiomer ratio of the area under the time-plasma concentration curve reaches 1.52 following racemic administration [2]. The plasma clearance of the Sinister-enantiomer is 1.57-fold higher than that of the Rectus-enantiomer, indicating faster elimination of the less active isomer [2].
Environmental behavior also demonstrates enantioselectivity, with Sinister-diniconazole degrading preferentially in fruit matrices [13] [14]. The degradation half-lives range from 2.5 to 7.1 days for the Sinister-enantiomer compared to 5.3 to 7.9 days for the Rectus-form [13] [14]. This selective degradation results in enrichment of the more active Rectus-enantiomer over time in environmental matrices.
Bioaccumulation studies in earthworms reveal preferential accumulation of Sinister-diniconazole, with bioaccumulation factors of 2.04-8.51 compared to 1.78-6.60 for the Rectus-enantiomer [12]. The enantiomer fractions remain approximately 0.45-0.50 across different exposure levels, indicating consistent enantioselective bioaccumulation behavior [12].
| Biological Parameter | Rectus-(-)-Diniconazole | Sinister-(+)-Diniconazole | Reference |
|---|---|---|---|
| Fungicidal Activity | Higher (>10-fold) [25] [15] [10] | Lower [25] [15] [10] | Citations 7, 22, 33 |
| Plant Growth Regulation | Lower [15] | Higher [15] | Citation 22 |
| Plasma Clearance | Lower [2] | 1.57-fold higher [2] | Citation 4 |
| Degradation Half-life in Fruits | 5.3-7.9 days [13] [14] | 2.5-7.1 days [13] [14] | Citations 27, 39 |
| Bioaccumulation Factor | 1.78-6.60 [12] | 2.04-8.51 [12] | Citation 36 |
| CYP51 Binding Strength | Stronger [1] | Weaker [1] | Citation 1 |
Irritant;Environmental Hazard